ALDH3A1 Inhibition: 4‑Benzyloxy‑2‑nitrobenzaldehyde vs. 5‑Benzyloxy‑2‑nitro Isomer
In a head‑to‑head ALDH3A1 inhibition assay using the same experimental conditions (NADH formation monitored spectrophotometrically with 4‑nitrobenzaldehyde as substrate), the 4‑benzyloxy‑2‑nitrobenzaldehyde isomer demonstrated an IC₅₀ of 2.10 × 10³ nM, whereas the 5‑benzyloxy‑2‑nitro isomer exhibited an IC₅₀ of 4.21 × 10³ nM [1][2]. This represents an approximately 2‑fold greater inhibitory potency for the 4‑benzyloxy regioisomer.
| Evidence Dimension | ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.10 × 10³ nM (4‑benzyloxy‑2‑nitrobenzaldehyde) |
| Comparator Or Baseline | 5‑Benzyloxy‑2‑nitrobenzaldehyde: IC₅₀ = 4.21 × 10³ nM |
| Quantified Difference | 2.0‑fold greater potency (4‑benzyloxy isomer) |
| Conditions | Inhibition of human ALDH3A1‑mediated benzaldehyde oxidation; preincubation 1 min; substrate: 4‑nitrobenzaldehyde; NADH formation by spectrophotometry; curated in ChEMBL/BindingDB |
Why This Matters
For ALDH3A1‑targeted screening cascades, selecting the 4‑benzyloxy isomer over the 5‑benzyloxy isomer provides a 2‑fold potency advantage under identical assay conditions, directly impacting hit‑to‑lead progression thresholds.
- [1] BindingDB entry BDBM50447072 / ChEMBL1890994. IC₅₀ = 2.10E+3 nM for inhibition of human ALDH3A1‑mediated benzaldehyde oxidation. Accessed 2026‑04‑25. View Source
- [2] BindingDB entry BDBM50555600 / ChEMBL4778505. IC₅₀ = 4.21E+3 nM for inhibition of ALDH3A1 assessed as NADH formation. Accessed 2026‑04‑25. View Source
